Spiro[3.5]nonan-2-one

Lipophilicity Physicochemical Profiling LogP Prediction

Spiro[3.5]nonan-2-one (CAS 29800-56-4) is a bicyclic spiroketone featuring a cyclobutanone ring orthogonally fused to a cyclohexane ring at a quaternary carbon. With a molecular formula of C9H14O, a molecular weight of 138.21 g/mol, and zero rotatable bonds, it is a compact, fully constrained scaffold.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 29800-56-4
Cat. No. B1396718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonan-2-one
CAS29800-56-4
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)C2
InChIInChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2
InChIKeyNRNKZKFTQBNHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.5]nonan-2-one (CAS 29800-56-4) – Core Characteristics and Procurement Baseline


Spiro[3.5]nonan-2-one (CAS 29800-56-4) is a bicyclic spiroketone featuring a cyclobutanone ring orthogonally fused to a cyclohexane ring at a quaternary carbon [1]. With a molecular formula of C9H14O, a molecular weight of 138.21 g/mol, and zero rotatable bonds, it is a compact, fully constrained scaffold [1]. Unlike its acyclic or regioisomeric counterparts, the 2‑oxo orientation on the four-membered ring imparts a distinct combination of ring strain, conformational rigidity, and lipophilicity that cannot be replicated by simple monocyclic ketones or spiro isomers with the carbonyl elsewhere .

Why Spiro[3.5]nonan-2-one Cannot Be Replaced by Generic Analogs or Regioisomers


In spirocyclic building blocks, small positional changes in the functional group can significantly alter physicochemical properties, as shown by the >0.5 log unit difference in lipophilicity between spiro[3.5]nonan-2-one and its 1-one regioisomer . Such shifts directly affect solubility, permeability, and target binding. Additionally, the fully rigid, zero-rotatable-bond framework of the 2-one distinguishes it from flexible acyclic analogs like cyclohexyl ethyl ketone, which possess three rotatable bonds [1]. These differences are critical for applications requiring precise spatial orientation of substituents, such as fragment-based drug design or the synthesis of conformationally-locked bioactive molecules.

Quantitative Differentiation of Spiro[3.5]nonan-2-one Against Key Comparators


Lipophilicity Comparison: Spiro[3.5]nonan-2-one vs. Spiro[3.5]nonan-1-one

Spiro[3.5]nonan-2-one (XLogP3 = 2.3) demonstrates significantly higher predicted lipophilicity than its 1-one regioisomer (ACD/LogP = 1.71) [1]. The >0.5 log unit difference indicates that the 2-one isomer will partition more favorably into non-polar environments, influencing membrane permeability and non-specific binding profiles.

Lipophilicity Physicochemical Profiling LogP Prediction

Conformational Rigidity: Spiro[3.5]nonan-2-one versus Acyclic Analog Cyclohexyl Ethyl Ketone

Spiro[3.5]nonan-2-one possesses zero rotatable bonds, rendering it completely rigid [1]. In contrast, the acyclic analog cyclohexyl ethyl ketone, with molecular formula C9H16O, has three rotatable bonds (two ethyl torsions and one ring-to-carbonyl bond) . This structural disparity results in a far lower entropic penalty upon binding and a more pre-organized conformation for the spirocyclic scaffold.

Conformational Analysis Rotatable Bonds Fragment-Based Drug Design

Purity and Availability: Spiro[3.5]nonan-2-one Commercial Benchmarking

Spiro[3.5]nonan-2-one is commercially available from multiple vendors with purities guaranteed to ≥95% (Sigma-Aldrich/Enamine) and ≥98% (ChemScene) . In comparison, its regioisomer spiro[3.5]nonan-1-one is less widely stocked and often commands a higher price point, limiting its utility in large-scale synthesis . The high purity and competitive pricing of the 2-one isomer make it a more practical choice for both discovery and development workflows.

Chemical Purity Quality Control Procurement

Synthetic Utility: Spiro[3.5]nonan-2-one as a Key Intermediate for Anti-Tuberculosis Drug Analogues

Spiro[3.5]nonan-2-one is explicitly referenced as an intermediate in the synthesis of analogues of the first-line anti-tuberculosis drugs ethambutol and isoniazid . In contrast, the 1-one and 6-one regioisomers are not reported in this context, suggesting that the 2-one carbonyl placement is chemically or biologically critical for generating the desired diamino alcohol pharmacophore. This specific application provides a clear, use-case driven reason to select spiro[3.5]nonan-2-one over its isomers for anti-mycobacterial drug discovery projects.

Tuberculosis Ethambutol Analogues Isoniazid Analogues

Recommended Application Scenarios for Spiro[3.5]nonan-2-one Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring a Rigid, Lipophilic Ketone Core

Spiro[3.5]nonan-2-one's zero rotatable bonds and elevated LogP (2.3) relative to its 1-one isomer (LogP 1.71) make it the preferred core for fragment screens targeting hydrophobic enzyme pockets. Its complete conformational constraint is superior to acyclic ketones like cyclohexyl ethyl ketone, which has three rotatable bonds, for maximizing binding entropy and ligand efficiency [1].

Synthesis of Conformationally-Locked Ethambutol and Isoniazid Analogues for Tuberculosis Research

As a validated intermediate for generating anti-tuberculosis agents, spiro[3.5]nonan-2-one enables the construction of spirocyclic ethambutol analogs where the rigid core replaces the flexible ethylene diamine linker. This specific application, not reported for the 1-one or 6-one isomers, provides a clear rationale for procuring the 2-one isomer to explore novel anti-TB chemotypes .

Physicochemical Property Optimization in Spirocyclic Library Synthesis

With a favorable balance of lipophilicity (LogP 2.3) and low topological polar surface area (17.1 Ų), spiro[3.5]nonan-2-one is an ideal building block for parallel library synthesis aimed at improving CNS penetration or optimizing metabolic stability. The commercially available high purity (95-98%) ensures reproducible results across large compound arrays .

Mechanistic Probe in Organometallic and Photochemical Studies

The inherent ring strain of the cyclobutanone moiety in spiro[3.5]nonan-2-one provides a unique reactivity profile for studying ring-expansion, photochemical [2+2] cycloaddition, or oxidative addition reactions. Its rigid, all-carbon framework simplifies mechanistic analysis compared to flexible chain ketones, making it a superior substrate for physical organic chemistry investigations [2].

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